4-(2-Chlorophenyl)piperidin-4-ol

Description

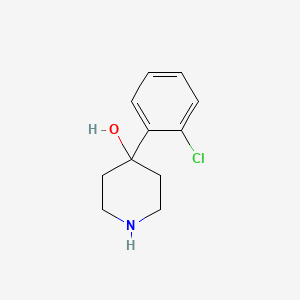

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSRDSVZHJXCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991975 | |

| Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-46-7 | |

| Record name | 4-(2-Chlorophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Conformational Analysis of 4 2 Chlorophenyl Piperidin 4 Ol and Analogs

X-ray Crystallography of Piperidinol Derivatives

X-ray crystallography provides definitive insights into the solid-state structure of these molecules, revealing the precise arrangement of atoms and the nature of intermolecular forces that govern crystal packing.

Piperidine (B6355638) Ring Conformation (Chair Conformation Analysis)

Crystallographic studies of 4-arylpiperidin-4-ol derivatives consistently show that the piperidine ring adopts a chair conformation. nih.govnih.govepa.gov This is the most stable conformation for six-membered rings, minimizing steric strain. For the related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), single-crystal X-ray analysis confirms that the piperidine ring exists in a nearly ideal chair conformation. nih.gov The asymmetry parameters, which quantify the deviation from perfect chair geometry, are all smaller than 2.5°. nih.gov

Stereochemical Aspects of Substituent Orientation (Axial vs. Equatorial)

The orientation of substituents on the piperidine ring is a critical aspect of its stereochemistry. In the case of 4-(4-chlorophenyl)piperidin-4-ol, the bulkier 4-chlorophenyl group occupies the more stable equatorial position to minimize steric hindrance. nih.govnih.govepa.gov Conversely, the smaller hydroxyl group and the hydrogen atom attached to the nitrogen are found in the axial positions. nih.govnih.govepa.gov This arrangement represents the most thermodynamically stable isomer. The dihedral angle between the plane of the chlorophenyl group and the piperidine ring is typically in the range of 85–90°.

Intermolecular Interactions and Crystal Packing (Hydrogen Bonding Networks)

The crystal packing of 4-arylpiperidin-4-ols is significantly influenced by a network of intermolecular hydrogen bonds. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, the molecules are linked into a centrosymmetric tetramer. nih.govnih.govepa.gov This is achieved through strong O-H···N and weaker N-H···O hydrogen bonds, where the nitrogen and oxygen atoms act as both donors and acceptors. nih.govnih.govepa.gov These tetramers are further connected by hydrogen bonds to form layers. nih.govepa.gov

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable information about the structure and chemical environment of 4-(2-Chlorophenyl)piperidin-4-ol in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of piperidinol derivatives. In the ¹H NMR spectrum of the related 4-(4-chlorophenyl)piperidin-4-ol, key signals include a broad peak for the hydroxyl proton (δ 1.8–2.2 ppm) and signals in the aromatic region (δ 7.2–7.4 ppm) corresponding to the protons of the chlorophenyl group. The signals from the piperidine ring protons provide information about their chemical environment and coupling interactions, which can be used to further confirm the chair conformation. ¹³C NMR data complements this by providing information on the carbon framework of the molecule.

Table 1: Representative ¹H NMR Spectral Data for a Piperidine Derivative

| Assignment | Shift (ppm) |

|---|---|

| A | 2.788 |

| B | 2.18 |

| C | 1.53 |

This data is for the parent piperidine molecule and serves as a reference. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(4-chlorophenyl)piperidin-4-ol shows characteristic absorption bands that confirm its structure. nih.gov A prominent broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the piperidine ring typically appears in a similar region. Other characteristic peaks in the fingerprint region correspond to C-H, C-N, and C-Cl bonds. nih.govchemicalbook.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-chlorophenyl)piperidin-4-ol |

| 1-benzyl-4-(4-chlorophenyl)-4-piperidinol |

| 4-Hydroxypiperidine |

| Piperidine |

| reduced_haloperidol |

| Haloperidol (B65202) |

| Loperamide (B1203769) |

| N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide |

| dapsone |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the structural characterization of this compound and its analogs, MS provides crucial data for confirming the molecular formula and elucidating fragmentation pathways, which can help in distinguishing between positional isomers.

Predicted Mass Spectral Data for this compound

For this compound hydrochloride, predicted mass spectral data indicates the expected m/z values for various adducts that can be formed in the mass spectrometer. These predictions are valuable for identifying the compound in complex matrices. The predicted collision cross section (CCS) values also provide an additional parameter for identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.08367 | 145.4 |

| [M+Na]⁺ | 234.06561 | 152.1 |

| [M-H]⁻ | 210.06911 | 147.5 |

| [M+NH₄]⁺ | 229.11021 | 164.0 |

| [M+K]⁺ | 250.03955 | 146.6 |

| [M+H-H₂O]⁺ | 194.07365 | 139.6 |

| [M]⁺ | 211.07584 | 140.1 |

A key predicted fragment is [M+H-H₂O]⁺ at m/z 194.07365, which corresponds to the loss of a water molecule from the protonated parent molecule. This is a characteristic fragmentation pattern for 4-hydroxypiperidines.

Comparative Analysis with 4-(4-Chlorophenyl)piperidin-4-ol

While detailed experimental mass spectral data for the 2-chloro isomer is not widely published, the analysis of its positional isomer, 4-(4-chlorophenyl)piperidin-4-ol, offers valuable insights into the expected fragmentation patterns under electron ionization (EI). High-resolution electrospray ionization mass spectrometry (ESI-MS) has been used to validate the molecular ion peak of the 4-chloro isomer at an m/z of 211.07 for the protonated molecule ([M+H]⁺) .

Gas chromatography-mass spectrometry (GC-MS) data for 4-(4-chlorophenyl)piperidin-4-ol reveals several key fragments.

| m/z | Relative Abundance | Possible Fragment Identity |

|---|---|---|

| 42.0 | 99.99 | [C₂H₄N]⁺ |

| 57.0 | 76.22 | [C₃H₅N]⁺• or [C₄H₉]⁺ |

| 56.0 | 61.99 | [C₃H₄N]⁺• |

| 193.0 | 58.61 | [M-H₂O]⁺• |

| 30.0 | 48.13 | [CH₄N]⁺ |

The fragmentation of 4-aryl-4-piperidinols under EI-MS is influenced by the position of the substituent on the phenyl ring nih.gov. For this compound, the fragmentation pattern is expected to be broadly similar to its 4-chloro analog, with characteristic ions resulting from cleavage of the piperidine ring and loss of water. However, the relative intensities of the fragment ions may differ due to the ortho effect, where the substituent's proximity to the piperidine ring can influence the fragmentation pathways. Differentiating between such positional isomers can be challenging with standard MS techniques alone and may require derivatization or advanced techniques like tandem mass spectrometry (MS/MS) or ion mobility spectrometry nih.govsemanticscholar.org.

The differentiation of positional isomers of other substituted aromatic compounds has been shown to be feasible using chromatography-mass spectrometry methods, sometimes requiring derivatization to enhance the differences in their mass spectra nih.gov. For instance, the use of different ionization methods, such as chemical ionization (CI), can provide complementary information to the more common electron ionization (EI) nih.gov.

Chemical Reactivity and Derivatization Strategies for Functionalization

Transformations of the Hydroxyl Moiety

The tertiary alcohol of 4-(2-chlorophenyl)piperidin-4-ol is a key functional group for derivatization, though its reactivity is influenced by steric hindrance.

Oxidation Reactions to Carbonyls

Reduction Reactions to Amines

The conversion of the hydroxyl group to an amine function would result in the formation of 4-amino-4-(2-chlorophenyl)piperidine. This transformation is a significant synthetic step, as it introduces a new primary amine that can be further functionalized. While there is mention of the reduction of the 4-chloro isomer to its corresponding amine, specific methodologies for the reduction of the tertiary alcohol in this compound are not extensively documented in publicly available literature.

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a versatile handle for introducing a wide array of substituents, thereby altering the molecule's lipophilicity, basicity, and interaction with biological targets.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is often achieved by reacting the parent compound with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For instance, the N-alkylation of 4-(4-chlorophenyl)piperidin-4-ol (B141385) hydrochloride with halogenated ketones has been documented to proceed under basic conditions at elevated temperatures. A similar reactivity would be expected for the 2-chloro isomer.

N-acylation can be carried out using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. These reactions introduce an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly influence the compound's biological properties.

A study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated the synthesis of various N-substituted compounds, highlighting the feasibility of such modifications. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Analogous Piperidine Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 4-(4-chlorophenyl)piperidin-4-ol hydrochloride | Halogenated ketones | N-alkylated piperidine | |

| Piperidine | Alkyl bromide or iodide | N-alkylpiperidine | researchgate.net |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine | Various | N-substituted piperidines | nih.gov |

Substitution Reactions on the Chlorophenyl Ring

The 2-chlorophenyl group of this compound is generally unreactive towards nucleophilic aromatic substitution due to the presence of an electron-donating group (the piperidine ring) and the absence of strong electron-withdrawing groups on the aromatic ring. Electrophilic aromatic substitution is possible, but the substitution pattern will be directed by both the chloro and the piperidinyl substituents. The chlorine atom is an ortho-, para-director, while the bulky piperidinyl group may sterically hinder the ortho positions. Detailed research findings on such substitution reactions for this specific molecule are not prevalent in the reviewed literature.

Derivatization for Complex Molecular Architectures

The chemical scaffold of this compound presents a versatile platform for the synthesis of more complex molecular architectures. Its strategic functional groups—the secondary amine of the piperidine ring, the tertiary hydroxyl group, and the chlorinated phenyl ring—offer multiple points for derivatization. While specific research detailing the extensive derivatization of the 2-chloro isomer is limited in publicly available literature, comprehensive studies on the closely related analogue, 4-(4-chlorophenyl)piperidin-4-ol, provide significant insights into the potential synthetic pathways. These studies demonstrate the utility of this class of compounds as intermediates in the generation of diverse and complex molecules, including those with notable pharmacological activity.

The structural versatility of these compounds allows for functionalization primarily at the piperidine nitrogen and the hydroxyl group. The secondary amine is readily susceptible to alkylation and acylation reactions, allowing for the introduction of a wide array of substituents. This is a common strategy to modulate the pharmacological profile of the resulting molecules. For instance, the alkylation of the piperidine nitrogen is a well-documented approach to introduce new functionalities.

A notable example from the literature is the synthesis of a series of novel derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine where the nitrogen atom is substituted. nih.gov In this study, various alkyl and arylalkyl groups were introduced via reaction with appropriate halides. These derivatization reactions highlight the role of the 4-aryl-4-hydroxypiperidine core as a scaffold for building libraries of compounds for pharmacological screening. nih.gov

Furthermore, the tertiary hydroxyl group can be a site for esterification or etherification, although these reactions may be more sterically hindered. The hydroxyl group can also be eliminated to introduce a double bond, which can then be subjected to a variety of addition reactions to further diversify the molecular structure. Additionally, while the chlorine atom on the phenyl ring is generally less reactive towards nucleophilic substitution, it can be modified under specific conditions, such as through palladium-catalyzed cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby significantly increasing molecular complexity.

The synthesis of established pharmaceuticals such as haloperidol (B65202) and loperamide (B1203769) from the 4-chloro analogue underscores the importance of this scaffold in medicinal chemistry. researchgate.netnih.gov The synthetic routes to these drugs involve the strategic alkylation of the piperidine nitrogen of the 4-(4-chlorophenyl)piperidin-4-ol intermediate.

While detailed research findings specifically for the 2-chloro isomer are not as prevalent, the chemical principles guiding the derivatization of the 4-chloro isomer are directly applicable. The electronic and steric effects of the chlorine atom's position on the phenyl ring (ortho versus para) would primarily influence the reactivity of the phenyl ring itself and potentially exert a more subtle long-range effect on the reactivity of the piperidine nitrogen and the hydroxyl group.

Computational Chemistry and Molecular Modeling of 4 2 Chlorophenyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. researchgate.netjksus.org

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of piperidine (B6355638), methods like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) are commonly employed to perform these calculations. researchgate.netjksus.org The process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in predicted bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Piperidine Derivative Structure Note: This table provides illustrative data based on typical DFT calculations for similar structures. Actual values for 4-(2-Chlorophenyl)piperidin-4-ol would require specific calculation.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-Cl | ~1.74 Å | |

| C-N (piperidine) | ~1.47 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-N-C (piperidine) | ~111° |

| C-C-Cl (phenyl) | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In this compound, the electron density of the HOMO is typically localized on the electron-rich 2-chlorophenyl ring, while the LUMO may be distributed across the piperidine ring and its substituents. This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. researchgate.net

Derived from the HOMO and LUMO energy values, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors, calculated using the principles of conceptual DFT, help in understanding the relationship between a molecule's chemical nature and its potential biological activity. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

Table 2: Illustrative Global Reactivity Descriptors Note: This table presents example values to illustrate the concept. Specific values depend on the computational method and basis set used.

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -7.5 |

| LUMO Energy (ELUMO) | - | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 2.0 |

| Electronegativity (χ) | (I+A)/2 | 3.25 to 4.75 |

| Chemical Hardness (η) | (I-A)/2 | 2.0 to 3.25 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is essential for predicting how a compound like this compound might interact with a biological target. researchgate.net

Molecular docking simulations place the ligand, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. Studies on similar piperidine-based compounds have shown binding affinities ranging from -6.0 to -9.0 kcal/mol, depending on the protein target. researchgate.netnih.gov

The simulation also predicts the binding mode or "pose," which is the specific orientation and conformation of the ligand within the protein's active site. This information is critical for understanding the structural basis of the interaction. nih.gov

Analysis of the docked pose reveals the specific amino acid residues in the protein that interact with the ligand. nih.gov These interactions are crucial for stabilizing the ligand-protein complex. For this compound, key interactions often include:

Hydrogen Bonds: The hydroxyl (-OH) group and the secondary amine (-NH-) of the piperidine ring are potent hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, or glutamate.

Hydrophobic Interactions: The 2-chlorophenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Pi-Stacking: The aromatic phenyl ring can form π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. nih.gov

The identification of these specific interactions provides a detailed map of how the molecule anchors itself within the binding pocket, which is invaluable for the rational design of new, more potent derivatives. nih.govresearchgate.net

Table 3: Common Interacting Residues and Bond Types for Piperidine Derivatives Note: This table is a generalized representation based on docking studies of similar compounds.

| Ligand Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond | SER, THR, ASP, GLU, HIS |

| Piperidine Nitrogen (-NH-) | Hydrogen Bond / Ionic | ASP, GLU |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For derivatives of piperidine, which are prevalent in many pharmaceuticals, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. lifechemicals.com

In the context of this compound and its analogs, QSAR models are developed by correlating various molecular descriptors with their observed biological activities. These descriptors can be categorized into several types:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative chlorine atom on the phenyl ring significantly influences these properties.

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational arrangements. The piperidin-4-ol ring and the substituted phenyl group define the steric character of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is crucial for its ability to cross biological membranes. The logarithm of the partition coefficient (log P) is a common hydrophobic descriptor. The chlorophenyl group is known to enhance lipophilicity. bibliotekanauki.pl

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of the molecule.

A typical QSAR study on a series of substituted piperidine analogs would involve the generation of a statistically significant model through techniques like multiple linear regression (MLR) or partial least squares (PLS). nih.gov For instance, a hypothetical QSAR model for a series of compounds including this compound might reveal that specific steric and electronic features are critical for their activity.

Three-dimensional QSAR (3D-QSAR) studies, which consider the three-dimensional arrangement of atoms, can provide even more detailed insights. nih.gov These models often identify specific regions in space where bulky groups, hydrogen bond donors, or acceptors would enhance or diminish the biological response.

| Descriptor Category | Example Descriptor | Correlation with Activity | Significance |

| Electronic | HOMO-LUMO Gap | Negative | A smaller energy gap can indicate higher chemical reactivity. bibliotekanauki.pl |

| Steric | Molar Refractivity | Positive | Indicates that larger, more polarizable substituents may increase activity. |

| Hydrophobic | LogP | Positive | Higher lipophilicity can improve membrane permeability. bibliotekanauki.pl |

| Topological | Wiener Index | Varies | Relates to molecular branching and compactness. |

This table presents a hypothetical representation of QSAR descriptors and their potential correlations with the biological activity of this compound and its analogs, based on general QSAR principles.

Prediction of Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including processes like absorption and emission. These properties are determined by the electronic structure of the molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the photophysical characteristics of organic compounds. bibliotekanauki.pl

For this compound, computational studies can predict its UV-Vis absorption spectrum, which is governed by electronic transitions between molecular orbitals. The key parameters predicted include the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions.

The primary electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a molecule like this compound, the HOMO is likely to be localized on the electron-rich chlorophenyl ring, while the LUMO may also be distributed across this aromatic system. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the absorption wavelength. A smaller gap generally corresponds to a longer absorption wavelength. bibliotekanauki.pl

A study on structurally related chlorophenyl-substituted pyrazolone (B3327878) derivatives demonstrated the use of DFT and TD-DFT to elucidate their photophysical properties. bibliotekanauki.pl The calculations revealed that the presence of chlorophenyl groups significantly influences the electronic structure and, consequently, the absorption spectra.

| Predicted Property | Value | Description |

| Absorption Wavelength (λmax) | ~270 nm | The wavelength of maximum light absorption, corresponding to the primary electronic transition. |

| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, influencing the absorption wavelength. bibliotekanauki.pl |

This table provides predicted photophysical property values for this compound, extrapolated from computational studies on analogous compounds. The values are illustrative and would require specific calculations for precise determination.

Pharmacological and Biological Activity Investigations of Arylpiperidinol Scaffolds in Vitro and Pre Clinical Studies

Antimicrobial Efficacy Studies

The inherent structural characteristics of the arylpiperidinol scaffold have prompted investigations into its efficacy against a range of microbial pathogens.

Antibacterial Activity (e.g., against S. aureus, E. coli)

The antibacterial potential of piperidine (B6355638) derivatives has been explored against both Gram-positive and Gram-negative bacteria. A series of newly synthesized halogenated derivatives of piperidine-4-carboxamide demonstrated notable anti-inflammatory activity, and related structures have been screened for antimicrobial properties. researchgate.net For instance, certain piperidin-4-one derivatives and their thiosemicarbazone analogs have shown significant in vitro antibacterial activity against various strains, with some compounds exhibiting efficacy comparable to the standard drug ampicillin. biomedpharmajournal.org

In one study, a series of substituted piperazine (B1678402) derivatives were synthesized and evaluated for their antimicrobial effects. While all compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, they were less active against the tested fungi. nih.gov Another study focused on a 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide compound, which demonstrated strong activity against S. aureus (inhibition zone of 21.99 ± 0.03 mm) and lesser activity against E. coli (8.97 ± 0.06 mm). nih.govnih.gov The minimum inhibitory concentration (MIC) for 90% of S. aureus was reported to be ≤20 μg/ml for this compound. nih.gov

Furthermore, novel 4-piperazinylquinoline hybrid derivatives have been synthesized and tested. These compounds, which combine quinoline, piperazine, and benzoylamino moieties, showed promising and selective activity against S. aureus ATCC 25923, with one derivative exhibiting a MIC of 10 μM. However, no significant activity was observed against the Gram-negative P. aeruginosa. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Bacterium | Activity/Measurement | Source(s) |

|---|---|---|---|

| Piperidin-4-one derivatives | Various strains | Significant activity compared to ampicillin | biomedpharmajournal.org |

| Substituted piperazine derivatives | S. aureus, P. aeruginosa, E. coli | Significant activity | nih.gov |

| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | S. aureus | Inhibition Zone: 21.99 ± 0.03 mm; MIC: ≤20 μg/ml | nih.govnih.gov |

| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | E. coli | Inhibition Zone: 8.97 ± 0.06 mm | nih.gov |

| 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile (5k) | S. aureus | MIC: 10 μM | mdpi.com |

Antifungal Activity (e.g., against A. niger, C. albicans)

The antifungal properties of the arylpiperidinol scaffold and related structures have also been a subject of investigation. Studies on 4-hydroxy-4-phenyl piperidine derivatives have been conducted to screen for antifungal activity. researchgate.netresearchgate.net For example, a derivative identified as CPMPM showed robust antifungal activity against Trichoderma species. researchgate.net

Research into thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones revealed that these compounds possess significant antifungal activity, in some cases greater than the parent piperidin-4-one, when compared against the standard drug terbinafine. biomedpharmajournal.org In contrast, some N-alkyl and N-aryl piperazine derivatives that were active against bacteria were found to be less effective against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov

A study on 6-alkyl-2,3,4,5-tetrahydropyridine derivatives, which share a core heterocyclic ring with piperidines, found that antifungal activity was dependent on the length of the alkyl side chain. Simple 6-phenyl-2,3,4,5-tetrahydropyridine (B6144843) and 6-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine did not exhibit antifungal activity. However, derivatives with longer alkyl chains (C14 to C18) showed varying degrees of effectiveness against several pathogenic fungi, including Candida albicans, Candida glabrata, and Candida krusei. nih.gov For instance, 6-hexadecyl-2,3,4,5-tetrahydropyridine exhibited a minimum fungicidal concentration (MFC) of 15.0 μg/mL against C. albicans. nih.gov

Additionally, a series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety demonstrated excellent fungicidal effects against various agriculturally important fungi, with some compounds showing superior in vitro activity against Rhizoctonia solani and Verticillium dahliae compared to commercial fungicides. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Piperidine and Related Heterocyclic Derivatives

| Compound/Derivative Class | Fungus | Activity/Measurement | Source(s) |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | Various strains | Significant activity compared to terbinafine | biomedpharmajournal.org |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) | C. albicans | MFC: 15.0 μg/mL | nih.gov |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) | C. glabrata | MFC: 7.5 μg/mL | nih.gov |

| 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) | C. krusei | MFC: 7.5 μg/mL | nih.gov |

| Piperidine-4-carbohydrazide derivative (A13) | R. solani | EC₅₀: 0.83 μg/mL | nih.gov |

Antituberculosis Activity

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has driven the search for new therapeutic agents. Arylpiperidinol scaffolds have emerged as a promising area of investigation. A screening of compound libraries identified a novel piperidinol with noteworthy activity against Mycobacterium tuberculosis. researchgate.net Subsequent optimization through parallel synthesis led to the generation of analogs with good anti-tuberculosis activity, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer. researchgate.net However, these compounds exhibited side effects in in vivo testing, which may be associated with the secondary pharmacology of the aryl piperidinol core, precluding their further development. researchgate.net

Other research has focused on different heterocyclic structures. For instance, novel N-aryl 1,4-dihydropyridines have been developed and evaluated as antituberculostatic agents, with some lipophilic diester substituted derivatives showing promising activity. nih.gov

Antiproliferative and Anticancer Research (In vitro Cell Line Models)

The cytotoxic potential of arylpiperidinol scaffolds against various cancer cell lines has been an area of active research, aiming to identify novel compounds for cancer therapy.

Activity against Colon Carcinoma Cell Lines (e.g., HCT-116)

Investigations into the anticancer effects of various chemical agents have frequently utilized the HCT-116 human colon carcinoma cell line. For example, studies have shown that supernatants from HCT-116 cell cultures can induce chemotaxis in NK92 cells, and certain compounds can enhance the lysis of HCT-116 cells by these natural killer cells. nih.gov

While direct studies of 4-(2-Chlorophenyl)piperidin-4-ol on HCT-116 cells are not widely reported, research on related structures provides context. Triethylphosphinegold(I) complexes with secnidazole-derived thiosemicarbazones have been assayed for their cytotoxic activities against HCT-116 cells under both normoxic and hypoxic conditions. One complex proved to be more active under hypoxic conditions, a characteristic of solid tumors, suggesting a potential mechanism for targeted therapy. nih.gov

Activity against Leukemia Cell Lines (e.g., HL-60)

The human promyelocytic leukemia cell line, HL-60, is a standard model for evaluating the cytotoxic effects of potential anticancer drugs. Studies have demonstrated that various compounds can induce cell death in HL-60 cells. For instance, a combination of 4-hydroperoxycyclophosphamide (4-HC) and etoposide (B1684455) (VP-16) exhibited a synergistic cytocidal effect on HL-60 cells. nih.gov At specific concentrations, this combination was able to reduce HL-60 cells to undetectable numbers while showing an antagonistic inhibitory effect on normal bone marrow progenitor cells, indicating a favorable therapeutic window. nih.gov Similarly, arsenic trioxide has been shown to be highly cytotoxic to HL-60 cells in a dose- and time-dependent manner, with a reported LD50 of 6.4 ± 0.6μg/mL after 24 hours of exposure. nih.gov

Although direct data on this compound is scarce, these studies on the HL-60 cell line underscore its importance as a model for assessing the anti-leukemic potential of novel chemical entities, including those based on the arylpiperidinol scaffold.

Table 3: Antiproliferative Activity of Various Compounds on Leukemia Cell Line HL-60

| Compound/Treatment | Cell Line | Effect/Measurement | Source(s) |

|---|---|---|---|

| 4-Hydroperoxycyclophosphamide (4-HC) & Etoposide (VP-16) | HL-60 | Synergistic cytocidal effect | nih.gov |

Activity against Liver Carcinoma Cell Lines (e.g., HepG2)

The arylpiperidinol scaffold and its bioisosteres, such as arylpiperazines, have been investigated for their potential as anticancer agents. Studies on related compounds suggest that this structural class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, novel arylamide derivatives containing a 1-(4-chlorophenyl)piperazine (B178656) group have demonstrated potent antiproliferative activities against human liver cancer cell lines, including HepG2 and HuH-7, with IC50 values of 100.8 nM and 91.6 nM, respectively. nih.gov Another study highlighted that these compounds showed reduced activity against normal liver cells (HL-7702), suggesting a degree of selectivity for cancer cells. nih.gov

While direct experimental data on the cytotoxic activity of this compound against the HepG2 liver carcinoma cell line is not prominently available in the reviewed literature, the demonstrated efficacy of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer agent. The presence of the chlorophenyl moiety on a piperidine or piperazine ring appears to be a key feature in the cytotoxic activity observed in these related molecules. nih.govnih.gov For example, a series of 3,5-bis(benzylidene)-4-piperidones showed tumor-selective toxicity, being more toxic to various carcinoma cell lines than to non-malignant cells. mdpi.com

Table 1: Cytotoxic Activity of Related Arylpiperazine Derivatives against Liver Cancer Cell Lines

| Compound Name | Cell Line | IC50 (nM) | Source |

|---|---|---|---|

| MY-1121 (contains 1-(4-chlorophenyl)piperazine) | HepG2 | 100.8 | nih.gov |

| MY-1121 (contains 1-(4-chlorophenyl)piperazine) | HuH-7 | 91.6 | nih.gov |

| MY-1121 (contains 1-(4-chlorophenyl)piperazine) | SMMC-7721 | 88.0 | nih.gov |

This table presents data for a structurally related compound to illustrate the potential of the scaffold.

Receptor Ligand Binding and Functional Assays

Sigma Receptor (σ1 and σ2) Ligand Properties and Selectivity

The 4-aryl-4-hydroxypiperidine framework is a well-established pharmacophore for sigma (σ) receptors, particularly the σ1 subtype. nih.govnih.gov These receptors are recognized as important targets for the development of therapeutics for neurological and psychiatric disorders. researchgate.net Research on a series of 4-(α-hydroxyphenyl)piperidines has shown that they act as potent and selective σ1 receptor ligands. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies revealed that binding to the σ1 receptor is primarily driven by hydrophobic interactions. nih.govresearchgate.net

The piperidine moiety itself is considered a crucial structural element for achieving high affinity at the σ1 receptor. nih.gov In studies comparing piperidine and piperazine derivatives, the piperidine-containing compounds often show significantly higher affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov For instance, the replacement of a piperazine ring with a piperidine ring in one series of compounds increased σ1 receptor affinity over 400-fold (Kᵢ values of 1531 nM for the piperazine analog vs. 3.64 nM for the piperidine analog). nih.gov While specific binding data for this compound is not detailed in the reviewed studies, the established structure-activity relationships for the scaffold strongly suggest it possesses significant affinity for the σ1 receptor.

Table 2: Sigma Receptor (σR) Binding Affinities for Representative Piperidine Derivatives

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) | Source |

|---|---|---|---|---|

| Compound 5 (Piperidine derivative) | 3.64 | 146 | 40.1 | nih.gov |

| Compound 11 (Piperidine derivative) | 2.15 | 39.4 | 18.3 | nih.gov |

| Compound 12 (Piperidine derivative) | 3.25 | 11.2 | 3.4 | nih.gov |

This table showcases binding data for representative piperidine-containing compounds to highlight the scaffold's properties.

Histamine (B1213489) H3 Receptor (H3R) Modulation

The piperidine scaffold is a common feature in many potent histamine H3 receptor (H3R) antagonists and inverse agonists. nih.govmdpi.com The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and wakefulness-promoting agents. mdpi.com

Several studies have focused on designing multitarget ligands that interact with both H3R and other targets, such as the σ1 receptor or cholinesterases. nih.govmdpi.com In this context, the piperidine ring has been identified as a key structural element for dual H3/σ1 receptor activity. nih.gov Research on various biphenyloxy-alkyl-piperidine derivatives has led to the discovery of compounds with high, nanomolar affinity for the H3R. nih.gov Functional assays have confirmed that compounds from these series act as antagonists or inverse agonists at the H3 receptor. nih.gov While direct modulation of H3R by this compound has not been specifically reported, its core structure is consistent with known H3R ligands.

Dopamine (B1211576) D2 Receptor Interactions

A significant indicator of the potential for this compound to interact with dopamine D2 receptors is its identity as a known impurity and structural analog of Haloperidol (B65202). pharmaffiliates.com Haloperidol is a potent, high-affinity D2 receptor antagonist and a classic antipsychotic agent. pharmaffiliates.com The 4-aryl-4-hydroxypiperidine core is central to the structure of Haloperidol and related butyrophenone (B1668137) antipsychotics.

Furthermore, molecular modeling studies of the D2 receptor binding site have provided insights into how ligands with an arylpiperidine or arylpiperazine structure interact with the receptor. These studies suggest that substituents at the ortho (2-position) and meta (3-position) of the aryl ring are sterically well-tolerated within the binding pocket. nih.gov This finding is directly relevant to this compound, indicating that the 2-chloro substitution is unlikely to prevent binding and may contribute to the ligand's affinity and selectivity profile.

Opioid Receptor Modulation

Historically, sigma receptors were initially misclassified as a subtype of opioid receptors. nih.gov However, they were later confirmed to be a distinct class of proteins with unique pharmacology. nih.gov Beyond this historical connection, the reviewed scientific literature does not provide data on the direct binding or functional modulation of this compound at the mu (µ), kappa (κ), or delta (δ) opioid receptors. Current research on arylpiperidinol scaffolds focuses primarily on their interactions with sigma, histamine, and dopamine receptors rather than opioid receptors.

Enzymatic Modulation and Pathway Interference

The arylpiperidinol scaffold is being explored for its potential in creating multitarget ligands, which can involve enzymatic modulation in addition to receptor binding. For example, research into new treatments for Alzheimer's disease has involved combining H3R antagonism with the inhibition of cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) within a single molecule. mdpi.com Certain phenoxyalkyl derivatives with a piperidine or azepane ring have shown a capacity to inhibit these enzymes, alongside their primary activity at H3R. mdpi.com

In a different context, structurally related arylpiperazine derivatives have been found to act as potent inhibitors of tubulin polymerization. nih.gov This interference with a fundamental cellular pathway leads to cell cycle arrest and apoptosis, forming the basis of their anticancer activity. nih.gov While direct enzymatic or pathway interference by this compound has not been specifically documented, the activities of related compounds suggest that the scaffold has the potential for such interactions, representing a possible avenue for future research.

Inhibition of Specific Enzymes (e.g., DNA Gyrase, Lanosterol 14α-demethylase, Monoamine Oxidase, Acetylcholinesterase)

The ability of arylpiperidinol-related structures to inhibit specific enzymes is a key area of research. While no specific data links this compound to the inhibition of DNA Gyrase or Lanosterol 14α-demethylase, studies on related scaffolds have shown activity against monoamine oxidase and acetylcholinesterase.

Monoamine Oxidase (MAO) Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of neurodegenerative disorders. mdpi.comnih.govresearchgate.net Research into pyridazinobenzylpiperidine derivatives has identified compounds with potent and selective inhibitory activity against MAO-B. mdpi.comnih.gov

In one study, a series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.com Most of the compounds demonstrated greater inhibition of MAO-B than MAO-A. mdpi.com Notably, compound S5, which features a 3-chloro substituent, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and showed a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.govresearchgate.net Another compound, S16, also showed significant MAO-B inhibition. mdpi.comnih.govresearchgate.net Kinetic studies revealed that these compounds act as competitive and reversible MAO-B inhibitors. nih.govresearchgate.net Similarly, a separate study on pyridazinone derivatives found that compounds TR2 and TR16, which both contain a para-chloro substituent, had potent, reversible, and selective MAO-B inhibitory activity. mdpi.com

Acetylcholinesterase (AChE) AChE inhibitors are used to treat the symptoms of neurodegenerative conditions like Alzheimer's disease by increasing the concentration of acetylcholine (B1216132) in the brain. nih.gov A study on a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives investigated their AChE inhibitory potential. nih.gov Among the synthesized compounds, the derivative with an ortho-chlorine moiety on the phenyl ring (compound 4a) demonstrated the highest potency, with an IC₅₀ value of 0.91 μM. nih.gov This suggests that the placement of a chlorine atom at the ortho position, as seen in this compound, can be a favorable feature for AChE inhibition within certain molecular scaffolds. nih.gov

Anticonvulsant Activity in Pre-clinical Models

While direct preclinical anticonvulsant data for this compound is not available, research on structurally related compounds containing the 2-chlorophenyl moiety provides significant insights. A series of novel 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in established mouse models of epilepsy, including the maximal electroshock (MES) and the 6 Hz seizure tests. mdpi.comnih.gov The pyrrolidine-2,5-dione ring is a known pharmacophore in many compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov

In these studies, the most active compound was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6). mdpi.comnih.gov This compound showed potent, broad-spectrum anticonvulsant activity and a superior profile compared to the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.comnih.gov The probable mechanism for its anticonvulsant effect is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.comnih.gov

Modulation of Endogenous Signaling Pathways (e.g., BDNF secretion)

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that modulates synaptic plasticity, neuronal development, and the maintenance of brain circuits. mdpi.com Its functions are dependent on its concentration, which is carefully regulated through transcription, translation, and controlled secretion. mdpi.com The secretion of BDNF can occur through a constitutive pathway or a regulated pathway, the latter being triggered by signals such as an elevation in cytoplasmic calcium levels. mdpi.comnih.gov

Neuronal activity is a key regulator of BDNF. nih.gov Specific patterns of electrical stimulation can induce BDNF secretion locally at or near active synapses. nih.gov This activity-dependent process involves the regulation of the BDNF gene's transcription, the transport of BDNF mRNA into dendrites, and the localized secretion of the BDNF protein. nih.gov Furthermore, neuronal activity can also control the trafficking and cell surface expression of TrkB, the primary receptor for BDNF. nih.govnih.gov While the modulation of the BDNF pathway is a known mechanism for neurologically active compounds, no specific research has been published that directly links this compound or its close analogs to the modulation of BDNF secretion.

Antiviral Properties (e.g., CCR5 Antagonism)

The C-C chemokine receptor type 5 (CCR5) is a protein on the surface of white blood cells that is involved in the immune system. It is also used by the most common strains of HIV to enter host cells. nih.gov Consequently, CCR5 antagonists represent a class of antiretroviral drugs that block this entry point, inhibiting viral fusion with the host cell. nih.gov Several CCR5 antagonists, such as maraviroc (B1676071) and vicriviroc, have undergone clinical evaluation for the treatment of HIV. nih.gov

Research into novel CCR5 antagonists has explored various chemical scaffolds, including piperidine derivatives. One study focused on developing potent and orally bioavailable antagonists based on a 4-(pyrazolyl)piperidine structure. nih.gov While these studies confirm that the piperidine ring is a viable scaffold for developing CCR5 antagonists, there is currently no published evidence to suggest that this compound possesses antiviral properties via this mechanism.

Structure Activity Relationship Sar Studies of 4 2 Chlorophenyl Piperidin 4 Ol Derivatives

Influence of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a common structural motif in many biologically active compounds, and its substitution pattern significantly impacts pharmacological activity. researchgate.net The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net

For instance, in a series of piperidine-based monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups resulted in compounds with comparatively higher activity for MAO-B inhibition. nih.gov Furthermore, a para-hydroxy substitution on the piperidine ring demonstrated the highest inhibitory activity against both MAO-A and MAO-B. nih.gov This suggests that the position of the substituent is critical, with para-substitution being preferable to meta-substitution for this particular biological target. nih.gov The addition of a hydroxyl group was also found to enhance the MAO inhibitory effect. nih.gov

In another study, the presence of a proximal hydroxy group on the piperidine ring, in conjunction with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety, showed a synergistic influence on antioxidant properties. ajchem-a.com

Impact of Aryl Ring Substitution Patterns (e.g., position and nature of chloro, fluoro, trifluoromethyl groups)

The substitution pattern on the aryl ring of 4-(2-Chlorophenyl)piperidin-4-ol derivatives is a critical determinant of their biological activity. The position and nature of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can significantly modulate the pharmacological profile.

In the development of antituberculosis agents, the presence of a 4-chloro or a 4-trifluoromethyl group on a related phenoxy ring resulted in the most active compounds. nih.gov The importance of these substitutions was highlighted by the significant decrease in antituberculosis activity when the 4-chloro and 3-trifluoromethyl groups were absent. nih.gov

Similarly, in a series of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro nih.govajchem-a.comdecane-1,3-dione derivatives, the nature and position of the substituent on the aryl ring played a crucial role in their anticonvulsant activity. nih.govresearchgate.net For example, a derivative with a 3-chlorophenyl group (2c) and another with a 3-trifluoromethylphenyl group (2h) were among the most potent compounds in the series. nih.govresearchgate.net This indicates that both the electronic nature and the position of the substituent are key factors in determining the anticonvulsant properties of these molecules.

The following table summarizes the anticonvulsant activity of selected N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro nih.govajchem-a.comdecane-1,3-dione derivatives, illustrating the impact of aryl ring substitution.

| Compound | Aryl Substituent | Anticonvulsant Activity (ED50 in mg/kg) |

| 2c | 3-Chlorophenyl | 205 |

| 2h | 3-Trifluoromethylphenyl | 23 |

Data sourced from a study on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. nih.govresearchgate.net

Role of N-Substituents on Pharmacological Profiles

The substituent attached to the piperidine nitrogen atom (N-substituent) plays a pivotal role in defining the pharmacological profile of this compound derivatives. Modifications at this position can influence potency, selectivity, and the type of biological activity observed.

For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with different N-substituents were synthesized and evaluated for their analgesic and hypotensive activities. nih.gov The specific nature of the N-substituent was found to be a key determinant of these pharmacological effects. nih.gov

In another context, the synthesis of piperidinylpyrrolopyridine derivatives as H1 antagonists revealed that the nature of the acid chain attached to the piperidine nitrogen was a critical feature for maintaining in vivo duration of action and avoiding sedative properties. researchgate.net This highlights the importance of the N-substituent in modulating not only the primary pharmacological activity but also the pharmacokinetic and side-effect profiles of the compounds.

Stereochemical Effects on Receptor Affinity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. Different stereoisomers of a compound can exhibit varying affinities and selectivities for their biological targets.

For instance, in the development of antituberculosis agents based on a piperidinol scaffold, the stereochemistry of an N-substituent was shown to be important. nih.gov Specifically, the (R) and (S) enantiomers of a 3-(4-chlorophenoxy)-2-hydroxypropyl N-substituent on a related 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (B1584277) core both demonstrated good antituberculosis activity. nih.gov This suggests that while both enantiomers are active, understanding the specific interactions of each with the target is crucial for further optimization.

Structural Determinants for Membrane Permeability and Lipophilicity

The ability of a drug molecule to cross biological membranes is essential for its absorption and distribution. This property, known as membrane permeability, is closely linked to the lipophilicity of the compound. nih.gov For this compound derivatives, structural features that influence lipophilicity are critical for their pharmacokinetic profiles.

Lipophilicity, often expressed as a partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. nih.gov While increased lipophilicity can enhance membrane permeability, it can also lead to undesirable properties such as poor aqueous solubility and increased metabolic clearance. nih.gov

A balance must be struck to achieve optimal membrane permeability without introducing liabilities associated with excessive lipophilicity. nih.gov The concept of Lipophilic Permeability Efficiency (LPE) has been introduced to quantify the efficiency with which a compound achieves passive membrane permeability at a given lipophilicity. nih.gov This metric can be a valuable tool in the design of this compound derivatives with improved drug-like properties.

Future Research Directions and Translational Perspectives

Rational Design of Novel Arylpiperidinol Analogues

The development of novel analogues of 4-(2-chlorophenyl)piperidin-4-ol is a key area for future investigation, aiming to enhance therapeutic efficacy and specificity. The process of rational design involves strategic modifications to the molecule's structure to improve its interaction with biological targets.

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on systematic SAR studies. By modifying the substituents on the phenyl ring and the piperidine (B6355638) core, researchers can probe how these changes affect biological activity. For instance, altering the position or nature of the halogen on the phenyl group can influence the compound's lipophilicity and electronic properties, thereby affecting its binding affinity to specific receptors or enzymes. ontosight.ai

Stereochemistry and Biological Activity: The stereochemistry of arylpiperidinol analogues can have a profound impact on their pharmacological profiles. Future work will involve the stereoselective synthesis and isolation of individual stereoisomers to evaluate their distinct pharmacokinetic and pharmacodynamic properties. nih.gov Research on related compounds, such as vacquinol-1, has shown that different stereoisomers possess unique efficacy and in vivo characteristics, underscoring the importance of stereochemical control in drug design. nih.gov

Bioisosteric Replacement: Researchers will likely explore the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). This can lead to analogues with improved metabolic stability, reduced side effects, or enhanced potency. The piperidine ring itself is a critical pharmacophore found in numerous drugs, and its derivatives are central to the design of new therapeutic agents. nih.govnih.gov

Exploration of Multi-Targeting Approaches in Drug Discovery

Complex diseases often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously is an increasingly important strategy in drug discovery. Arylpiperidinol scaffolds are well-suited for the development of multi-target ligands.

Potential Applications:

Oncology: In cancer therapy, piperidine-containing compounds are being investigated for their ability to target various pro-survival mechanisms in cancer cells. nih.gov For example, derivatives have been shown to induce apoptosis by modulating the expression of genes like p53 and Bax. nih.gov Future research could focus on designing this compound analogues that not only induce apoptosis but also inhibit other pathways crucial for tumor growth and metastasis.

Neurological Disorders: Given that the piperidine moiety is prevalent in drugs targeting the central nervous system, multi-target analogues could be developed for complex neurological conditions like Alzheimer's disease or schizophrenia. ontosight.ainih.gov These compounds could be engineered to interact with multiple neurotransmitter systems or to combine enzymatic inhibition with receptor modulation.

Green Chemistry Principles in Piperidinol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. unibo.it The synthesis of this compound and its analogues presents several opportunities for applying these principles.

Strategies for Greener Synthesis:

Use of Greener Solvents: Traditional synthesis methods for piperidines can involve hazardous solvents. Future research will focus on replacing these with more benign alternatives, such as water. nih.gov Water-based reaction systems not only reduce environmental impact but can also, in some cases, improve reaction rates and selectivity. nih.gov

Catalysis: The development and use of novel catalysts are central to green chemistry. For the synthesis of piperidines via the hydrogenation of pyridine (B92270) precursors, heterogeneous catalysts, such as cobalt nanoparticles, offer an acid-free and efficient alternative to traditional methods. nih.gov The goal is to develop robust and recyclable catalysts that minimize waste and energy consumption.

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This involves avoiding the use of toxic reagents and designing more efficient, multi-component reactions (MCRs) that build complex molecules in fewer steps. nih.gov Current synthetic routes are often scrutinized for their use of hazardous materials like cyanides or costly and unsafe catalytic processes. guidechem.com

Advanced Computational Methodologies for Predictive Design

Computational tools are indispensable in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities before their physical synthesis.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target receptor or enzyme. For arylpiperidinol analogues, molecular docking can help identify the most promising candidates by simulating their interaction with active sites of therapeutic targets, such as those implicated in cancer. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for weeding out compounds that are likely to fail in later stages of drug development. Computational models can predict key physicochemical and pharmacokinetic parameters, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of newly designed analogues, thereby guiding the synthetic efforts towards more potent and selective molecules.

The continued exploration of this compound and its derivatives, guided by these future research directions, holds considerable promise for the discovery of next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)piperidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation reactions using substituted benzaldehydes and piperidine precursors. For example, α,β-unsaturated intermediates can be formed via Knoevenagel condensation with ethyl cyanoacetate, followed by cyclization in the presence of ammonium acetate . Key optimization parameters include:

- Catalyst selection : Ammonium acetate or alternative bases for pH control.

- Temperature : Reactions often proceed at 80–100°C under reflux.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance yield in cyclization steps.

Table 1 : Example reaction conditions from published protocols:

| Reactants | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 2-Chlorobenzaldehyde | Ammonium acetate | Ethanol | 65–75 |

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine protons at δ 3.0–4.0 ppm) .

- X-ray crystallography : Resolves spatial configuration. For example, unit cell parameters (e.g., space group , Å, Å) confirm stereochemistry .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 226.08).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and goggles (mandatory for skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard: respiratory irritation) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications of this compound influence receptor binding affinities (e.g., dopamine, serotonin)?

Methodological Answer:

-

Structure-Activity Relationship (SAR) : Substitute the chlorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance 5HT affinity. Piperidine ring alkylation (e.g., methyl groups) can modulate DA receptor selectivity .

-

Binding assays : Radioligand displacement studies (e.g., H-spiperone for 5HT) quantify IC values. Example

Derivative DA D IC (nM) 5HT IC (nM) Parent compound 120 85 4-Fluoro analog 90 45

Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D homology models).

- ADMET prediction : SwissADME evaluates logP (lipophilicity; optimal range 2–3) and BBB permeability .

- MD simulations : GROMACS assesses conformational stability in biological membranes.

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Meta-analysis : Compare studies using standardized assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in CHO vs. HEK293 cells .

- Dose-response validation : Replicate experiments with internal controls (e.g., haloperidol as a reference antagonist) .

Q. What factorial design approaches optimize enantiomeric purity during synthesis?

Methodological Answer:

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .

- Catalyst recycling : Immobilize ammonium acetate on silica gel to reduce waste .

Tables for Key Data

Table 2 : Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell (Å) | , , |

| Z | 4 |

| R-factor | 0.042 |

Table 3 : Comparative Binding Affinities of Piperidine Derivatives

| Compound | Target Receptor | (nM) |

|---|---|---|

| Haloperidol | DA D | 1.2 |

| 4-(2-Cl-Ph)-piperidin-4-ol | 5HT | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.